4-(4-m-Tolylpiperazin-1-yl)-butyric acid dihydrochloride
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Overview
Description
4-(4-m-Tolylpiperazin-1-yl)-butyric acid dihydrochloride is a chemical compound with the molecular formula C15H24Cl2N2O2 and a molecular weight of 335.27 g/mol . This compound is known for its applications in organic synthesis and various scientific research fields.
Preparation Methods
The synthesis of 4-(4-m-Tolylpiperazin-1-yl)-butyric acid dihydrochloride involves several steps. One common method includes the reaction of m-tolylpiperazine with butyric acid under specific conditions to form the desired product. The reaction typically requires an inert atmosphere and controlled temperature to ensure the purity and yield of the compound . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
4-(4-m-Tolylpiperazin-1-yl)-butyric acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4-m-Tolylpiperazin-1-yl)-butyric acid dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research explores its potential therapeutic effects and mechanisms of action.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(4-m-Tolylpiperazin-1-yl)-butyric acid dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an antagonist or agonist at certain receptors, influencing various physiological processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
4-(4-m-Tolylpiperazin-1-yl)-butyric acid dihydrochloride can be compared with other similar compounds, such as:
1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: This compound also contains a piperazine ring and exhibits similar biological activities.
4-(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: Another compound with a piperazine ring, used in organic synthesis.
The uniqueness of this compound lies in its specific structure and the resulting properties that make it suitable for various applications.
Properties
IUPAC Name |
4-[4-(3-methylphenyl)piperazin-1-yl]butanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.2ClH/c1-13-4-2-5-14(12-13)17-10-8-16(9-11-17)7-3-6-15(18)19;;/h2,4-5,12H,3,6-11H2,1H3,(H,18,19);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPKYNSUSLXKII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CCCC(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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